N-allyl-4-(1H-pyrrol-1-yl)benzenecarboxamide
Description
N-allyl-4-(1H-pyrrol-1-yl)benzenecarboxamide is a chemical compound with the molecular formula C14H14N2O and a molecular weight of 226.27 g/mol . This compound features a pyrrole ring and a benzenecarboxamide group, making it a versatile molecule in various chemical and biological applications.
Properties
IUPAC Name |
N-prop-2-enyl-4-pyrrol-1-ylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O/c1-2-9-15-14(17)12-5-7-13(8-6-12)16-10-3-4-11-16/h2-8,10-11H,1,9H2,(H,15,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JZPBFJRYSVALGV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCNC(=O)C1=CC=C(C=C1)N2C=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of N-allyl-4-(1H-pyrrol-1-yl)benzenecarboxamide typically involves the reaction of 4-(1H-pyrrol-1-yl)benzenecarboxylic acid with allylamine under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent such as dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through column chromatography to obtain the desired product .
Chemical Reactions Analysis
N-allyl-4-(1H-pyrrol-1-yl)benzenecarboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the reduction of the carboxamide group to an amine.
Scientific Research Applications
N-allyl-4-(1H-pyrrol-1-yl)benzenecarboxamide has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various medical conditions.
Industry: It is used in the development of new materials and as a reagent in chemical processes.
Mechanism of Action
The mechanism of action of N-allyl-4-(1H-pyrrol-1-yl)benzenecarboxamide involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to certain enzymes or receptors, leading to the modulation of biological processes. The exact molecular targets and pathways involved are still under investigation, but studies suggest that it may interact with proteins involved in cell signaling and regulation .
Comparison with Similar Compounds
N-allyl-4-(1H-pyrrol-1-yl)benzenecarboxamide can be compared with other similar compounds, such as:
N-allyl-4-(1H-pyrrol-1-yl)benzamide: This compound has a similar structure but lacks the carboxamide group, which may result in different chemical and biological properties.
N-allyl-4-(1H-pyrrol-1-yl)benzenesulfonamide:
This compound stands out due to its unique combination of functional groups, which contribute to its versatility and potential in various fields of research and industry.
Biological Activity
N-allyl-4-(1H-pyrrol-1-yl)benzenecarboxamide is a compound of considerable interest in the field of medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anticancer applications. This article provides a detailed overview of its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound features a unique structure that includes a pyrrole ring, which is known for its diverse biological activities. The compound can undergo various chemical reactions, such as oxidation and reduction, which may influence its biological properties.
The biological activity of this compound is thought to be linked to its interaction with specific biochemical pathways:
Target Enzymes:
- Dihydrofolate Reductase (DHFR) : Similar compounds have shown inhibition of DHFR, suggesting that this compound may also affect folate metabolism.
- Enoyl ACP Reductase : This enzyme is involved in fatty acid synthesis, and inhibition could lead to disrupted lipid biosynthesis .
Antimicrobial Properties
Research indicates that compounds with similar structures exhibit significant antibacterial and antifungal activities. For instance, studies have shown that N-allyl derivatives can inhibit the growth of various pathogenic bacteria and fungi, making them promising candidates for developing new antimicrobial agents .
Anticancer Activity
This compound has been evaluated for its anticancer properties. In vitro studies have demonstrated that it can induce apoptosis in cancer cell lines such as HeLa, HCT-116, and MCF-7. The mechanism involves:
- Cell Cycle Arrest : The compound has been observed to cause G2/M phase arrest in cancer cells.
- Caspase Activation : Increased caspase activity indicates the induction of programmed cell death .
Research Findings
A summary of key research findings related to this compound includes:
Case Studies
In one notable case study, researchers synthesized various derivatives of N-(aryl/heteroaryl)-4-(1H-pyrrol-1-yl)benzenesulfonamides and evaluated their anticancer activity. The most potent compound demonstrated significant efficacy against cancer cell lines, highlighting the potential for further development into therapeutic agents .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
